2-Naphthalen-1-ylpropan-2-ol, with the chemical formula and CAS Number 6301-54-8, is an organic compound characterized by a naphthalene ring substituted with a propan-2-ol group. This compound is notable for its structural complexity and potential applications in various fields, including organic synthesis and medicinal chemistry.
2-Naphthalen-1-ylpropan-2-ol is classified as an alcohol due to the presence of the hydroxyl (-OH) functional group. It falls under the category of aromatic alcohols, specifically those derived from naphthalene, which is a polycyclic aromatic hydrocarbon.
The synthesis of 2-naphthalen-1-ylpropan-2-ol can be achieved through several methods, with one common route involving the reaction of 1'-acetonaphthone with methylmagnesium iodide in a Grignard reaction. This method allows for the introduction of the propan-2-ol group onto the naphthalene structure.
In this synthesis:
The molecular structure of 2-naphthalen-1-ylpropan-2-ol features a naphthalene ring system bonded to a propan-2-ol moiety. The InChI code for this compound is InChI=1S/C13H14O/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,14H,1-2H3
, indicating its connectivity and stereochemistry.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 186.25 g/mol |
InChI Key | IBENYRAUOZMVRG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=CC=CC2=CC=CC=C21)O |
2-Naphthalen-1-ylpropan-2-ol participates in various chemical reactions due to its functional groups. It has been utilized in synthesizing more complex structures such as benzochromane derivatives and other naphthalene-based compounds.
The compound can undergo:
The mechanism of action for 2-naphthalen-1-ylpropan-2-ol primarily involves its reactivity as an alcohol in organic reactions. The hydroxyl group can act as a nucleophile or be converted into a better leaving group through activation (e.g., by conversion to a tosylate), facilitating further transformations in synthetic pathways.
The compound exhibits typical properties associated with alcohols:
Thermal stability and reactivity can be assessed through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
2-Naphthalen-1-ylpropan-2-ol has various applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5